N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
CAS No.: 252049-06-2
Cat. No.: VC21540198
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252049-06-2 |
|---|---|
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1 |
| Standard InChI Key | YBKRZKSVPNEMQK-XIKOKIGWSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
| Canonical SMILES | CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
Fmoc-N-Me-Thr-OH is defined by its specific structural arrangement, which includes the Fmoc protecting group attached to an N-methylated threonine residue. The IUPAC name of this compound is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid . Additional nomenclature includes systematic names like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine .
The molecular structure preserves the chiral centers of threonine, maintaining its (2S,3R) stereochemistry, which is critical for its biological relevance in peptide synthesis. The incorporation of the N-methyl group introduces conformational constraints that can significantly influence the three-dimensional structure of peptides containing this modified amino acid .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Fmoc-N-Me-Thr-OH
The compound's physical properties reflect its structural complexity and functional groups. The high boiling and flash points indicate its thermal stability, while its solubility characteristics are important considerations for its use in peptide synthesis protocols .
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of Fmoc-N-Me-Thr-OH typically involves a multi-step process starting with L-threonine. The conventional approach includes protection of the amino group with the Fmoc group, followed by N-methylation and subsequent purification. Several strategies have been developed for the N-methylation step, with the choice of methodology influencing the yield, purity, and scalability of the process .
The 2-CTC Resin Method
A particularly effective approach for synthesizing Fmoc-N-Me-Thr-OH utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. This solid-phase strategy has proven valuable for producing high-purity N-methylated amino acids .
The protocol involves several key steps:
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Attachment of Fmoc-Thr-OH to the 2-CTC resin through its carboxylic acid group
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Removal of the Fmoc group to expose the amino function
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Protection of the amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
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N-alkylation using either dimethyl sulfate or methyl iodide in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
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Removal of the o-NBS protecting group using mercaptoethanol
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Re-protection of the N-methylated amino group with Fmoc-OSu
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Cleavage from the resin using 1% trifluoroacetic acid (TFA) to yield the final product
This method has demonstrated high yields and purities, as illustrated in the following table:
Table 2: Synthesis Outcomes Using 2-CTC Resin Method
| Methylation Reagent | Resin (mg) | Loading (mEq/g) | Theoretical Yield (mg) | Experimental Yield (mg) | % Yield | % Purity |
|---|---|---|---|---|---|---|
| Dimethyl sulfate | 152.5 | 1.54 | 97.0 | 71.1 | 73.3 | 90.83 |
The synthesis using the 2-CTC resin approach offers several advantages, including the reusability of the resin, which enhances cost-effectiveness, and the ability to achieve high substitution levels, enabling scalable production of Fmoc-N-Me-Thr-OH .
Comparative Analysis of Methylation Strategies
Research has compared the effectiveness of different methylating agents, particularly dimethyl sulfate and methyl iodide, in the synthesis of N-methylated amino acids. Both reagents can be successfully employed in the Biron−Kessler method, which involves using o-NBS protection to render the NH group acidic and susceptible to methylation .
The choice between these methylating agents can influence reaction kinetics, yield, and purity. The comparative studies indicate that both approaches can yield the desired product with high purity, though specific reaction conditions may need to be optimized based on the chosen reagent .
Applications in Research and Drug Development
Role in Peptide Synthesis
Fmoc-N-Me-Thr-OH serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of N-methylated threonine residues into peptide sequences. The Fmoc protecting group is compatible with standard SPPS protocols, enabling straightforward integration into automated peptide synthesizers .
The compound's application in peptide synthesis contributes to the development of peptidomimetics and modified peptides with enhanced properties. These modified peptides can exhibit improved stability, bioavailability, and receptor selectivity compared to their non-methylated counterparts.
Enhancement of Peptide Properties through N-Methylation
N-methylation of amino acids within peptide sequences has profound effects on peptide conformation and biological activity. The presence of an N-methyl group can:
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Reduce susceptibility to enzymatic degradation, thereby extending the half-life of peptides in vivo
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Alter hydrogen bonding patterns, influencing secondary structure formation
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Increase membrane permeability, enhancing cellular uptake
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Modify receptor binding profiles, potentially increasing selectivity and potency
These properties make Fmoc-N-Me-Thr-OH valuable in designing peptide-based drugs that can effectively target specific biological pathways with improved therapeutic efficacy.
Applications in Bioconjugation and Protein Engineering
Beyond standard peptide synthesis, Fmoc-N-Me-Thr-OH is utilized in bioconjugation processes, enabling the attachment of peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that enhance treatment specificity and efficacy.
In protein engineering, this compound aids in modifying protein structures, enhancing functionality and interactions with other biomolecules. These modifications are critical for understanding biological processes and developing new treatment approaches for various diseases.
Comparison with Related Compounds
Relationship to Protected Derivatives
Fmoc-N-Me-Thr-OH exists within a family of related compounds that include protected derivatives such as Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-Thr(Bzl)-OH. These compounds differ primarily in the protection of the hydroxyl side chain of threonine .
Table 3: Comparison of Fmoc-N-Me-Thr-OH with Protected Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Protection | Applications |
|---|---|---|---|---|---|
| Fmoc-N-Me-Thr-OH | 252049-06-2 | C₂₀H₂₁NO₅ | 355.38-355.4 | None (free hydroxyl) | Peptide synthesis requiring free hydroxyl group |
| Fmoc-N-Me-Thr(tBu)-OH | 117106-20-4 | C₂₄H₂₉NO₅ | 411.5 | tert-butyl | SPPS with orthogonal protection strategies |
| Fmoc-N-Me-Thr(Bzl)-OH | 198561-81-8 | N/A | N/A | Benzyl | Alternative protection for specialized synthesis |
The choice between these derivatives depends on the specific requirements of the peptide synthesis strategy, particularly regarding orthogonal protection and deprotection conditions .
Structure-Activity Relationships
The structural differences between Fmoc-N-Me-Thr-OH and its protected derivatives influence their behavior in peptide synthesis and the properties of the resulting peptides. The presence or absence of side chain protection can affect:
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Solubility and handling characteristics during synthesis
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Compatibility with different coupling reagents and conditions
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Susceptibility to side reactions during synthesis
Understanding these structure-activity relationships is crucial for selecting the appropriate derivative for specific peptide synthesis applications.
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